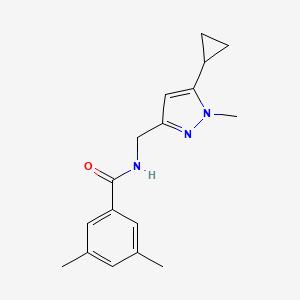

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

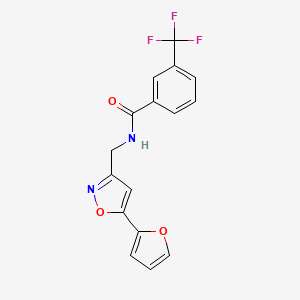

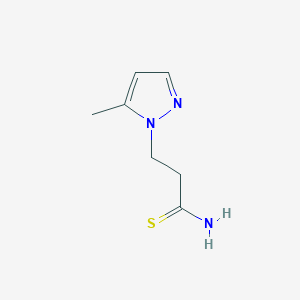

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. The presence of the cyclopropyl group and methyl groups also add to the complexity of this molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the benzamide group, and the various alkyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in the benzamide portion could potentially undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the nonpolar alkyl groups might make it more soluble in nonpolar solvents .科学的研究の応用

Structural and Spectral Investigations

Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, emphasizes the importance of combined experimental and theoretical studies for understanding the chemical and physical properties of these compounds. Investigations include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, aiding in the characterization of their molecular structures and potential reactivity (Viveka et al., 2016).

Electrocatalysis and Organic Synthesis

The electrocatalyzed N–N coupling and ring cleavage reactions of pyrazoles lead to the synthesis of new heterocyclic compounds. These processes demonstrate the utility of electrochemical methods in organic synthesis, offering mild reaction conditions and environmental compatibility (Zandi et al., 2021).

Antimicrobial and Anti-inflammatory Activities

N-Pyrazolyl benzamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such compounds, by undergoing various chemical modifications, have shown potential in the development of new therapeutic agents for treating infections and inflammatory conditions (Fatima et al., 2015).

Synthesis and Bioactivity of Pyrazole Derivatives

The synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety and their screening for anti-inflammatory and antimicrobial activities highlight the versatility of pyrazole compounds in drug discovery. These studies suggest the potential for developing new compounds with targeted biological activities (Kendre et al., 2013).

将来の方向性

特性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-11-6-12(2)8-14(7-11)17(21)18-10-15-9-16(13-4-5-13)20(3)19-15/h6-9,13H,4-5,10H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKBWZCLPZLHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)

![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)